An In-depth Technical Guide to Elemicin: Chemical Structure, Properties, and Biological Activities
An In-depth Technical Guide to Elemicin: Chemical Structure, Properties, and Biological Activities
Introduction
Elemicin is a naturally occurring phenylpropene, an organic compound found in the essential oils of various plants, most notably in elemi resin and nutmeg.[1][2] It is structurally similar to other well-known phenylpropenes like myristicin, also found in nutmeg.[2] Elemicin has garnered significant interest within the scientific community due to its diverse range of biological activities, which include antimicrobial, antioxidant, and antiviral properties.[3] However, concerns regarding its potential genotoxicity and carcinogenicity, particularly after metabolic activation, have also been raised, making it a subject of ongoing research for drug development professionals and toxicologists.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to elemicin.
Chemical Structure
Elemicin is systematically named 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene.[2] It is characterized by a benzene ring substituted with three methoxy groups and an allyl group.
| Identifier | Value |
| IUPAC Name | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene[2] |
| Molecular Formula | C₁₂H₁₆O₃[5] |
| Molecular Weight | 208.25 g/mol [1] |
| SMILES Notation | COC1=CC(=CC(=C1OC)OC)CC=C[1] |
| CAS Number | 487-11-6[2] |
Physicochemical Properties
Elemicin is a colorless to pale straw-colored viscous liquid with a spicy, floral aroma.[6] It is practically insoluble in water but soluble in organic solvents such as ethanol, chloroform, and ethyl acetate.[6][7]
| Property | Value | Reference(s) |
| Appearance | Colourless to pale straw coloured viscous liquid | [6] |
| Boiling Point | 279.8 °C at 760 mmHg | [8] |
| Density | 1.07 g/cm³ | [1] |
| Solubility in Water | Practically insoluble | [6] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethyl formamide | [9] |
| Refractive Index | 1.529-1.534 | [6] |
| logP | 2.5 | [7] |
Pharmacological Properties
Elemicin exhibits a broad spectrum of pharmacological activities, ranging from therapeutic to toxicological effects.
| Property | Description | Quantitative Data (if available) | Reference(s) |
| Antimicrobial Activity | Active against various bacteria and fungi. | MICs: S. aureus (600 mg/L), B. subtilis (2,500 mg/L), C. albicans (1,000 mg/L) | [9] |
| Antioxidant Activity | Demonstrates free radical scavenging capabilities. | - | [3] |
| Antiviral Activity | Shows potential antiviral effects. | - | [3] |
| Genotoxicity | Possesses genotoxic potential, particularly after metabolic activation. | - | [3] |
| Carcinogenicity | Exhibits carcinogenic properties in some studies. | - | [3] |
| Psychoactive Effects | Contributes to the psychoactive effects of nutmeg, causing delirium and disorientation in excess. | - | [3] |
Experimental Protocols
Extraction and Isolation of Elemicin from Elemi Oil
A common method for isolating elemicin is through vacuum distillation of elemi oil.
Protocol:
-
Subject the elemi essential oil to vacuum distillation.
-
Collect the fraction that distills between 162-165 °C at a reduced pressure of 10 torr. This fraction will be enriched with elemicin.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the identification and quantification of elemicin in essential oils and biological samples.
Protocol:
-
Sample Preparation: Dilute the essential oil or extract in a suitable solvent (e.g., hexane or ethyl acetate).
-
GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to separate the components based on their boiling points and polarity.
-
MS Detection: The separated components are then introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
-
Identification: Elemicin is identified by comparing its retention time and mass spectrum with that of a known standard.
Antimicrobial Activity Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of elemicin that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Elemicin Stock Solution: Dissolve elemicin in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Perform serial two-fold dilutions of the elemicin stock solution in a 96-well microtiter plate containing a suitable broth medium for the test microorganism.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the microtiter plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of elemicin at which no visible growth of the microorganism is observed.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This assay measures the ability of elemicin to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Protocol:
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol or ethanol.
-
Reaction Mixture: In a test tube or a 96-well plate, mix different concentrations of elemicin with the DPPH solution.
-
Incubation: Allow the reaction to proceed in the dark for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of elemicin for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are often expressed as a percentage of cell viability compared to an untreated control.
Signaling Pathways and Metabolic Activation
The biological effects of elemicin, including its toxicity, are closely linked to its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1] The metabolic activation of elemicin is a critical step in its potential to cause genotoxicity and carcinogenicity.
Metabolic activation of elemicin by cytochrome P450 enzymes.
The primary metabolic activation pathway involves the 1'-hydroxylation of the allyl side chain of elemicin, a reaction catalyzed by several CYP isoforms, including CYP1A1, CYP1A2, and CYP3A4.[2] This hydroxylation results in the formation of 1'-hydroxyelemicin, a reactive metabolite.[1] This electrophilic intermediate can then form adducts with cellular macromolecules such as DNA, leading to mutations and potentially initiating carcinogenesis.
Experimental Workflow: Cytotoxicity Assessment using MTT Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of elemicin using the MTT assay.
Workflow for assessing elemicin cytotoxicity using the MTT assay.
Conclusion
Elemicin is a phenylpropene with a well-defined chemical structure and a range of interesting physicochemical and pharmacological properties. Its biological activities, including antimicrobial and antioxidant effects, suggest potential therapeutic applications. However, its metabolic activation to genotoxic and carcinogenic metabolites necessitates careful evaluation and further research. The experimental protocols and pathways described in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working with this multifaceted compound. A thorough comprehension of its chemistry, bioactivity, and metabolic fate is crucial for harnessing its potential benefits while mitigating its risks.
References
- 1. Metabolic Activation of Elemicin Leads to the Inhibition of Stearoyl-CoA Desaturase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Metabolic Activation in Elemicin-Induced Cellular Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elemicin - Wikipedia [en.wikipedia.org]
- 6. 69Ron's "Triple E" Tech for Elemicin Extraction from Elemi Oil | DMT-Nexus forum [forum.dmt-nexus.me]
- 7. researchgate.net [researchgate.net]
- 8. Myristicin and Elemicin: Potentially Toxic Alkenylbenzenes in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
